molecular formula C19H19N7O B2537588 N-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine CAS No. 1396761-68-4

N-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B2537588
CAS No.: 1396761-68-4
M. Wt: 361.409
InChI Key: IHEKFLUSGCFASW-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that features a pyridine and pyrimidine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of pyridine-2-carbonyl chloride with piperazine to form an intermediate, which is then reacted with 2-aminopyrimidine under controlled conditions to yield the final product . The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, KMnO4

    Reducing agents: NaBH4, LiAlH4

    Catalysts: I2, TBHP

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine is unique due to its specific combination of pyridine, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in various research fields .

Properties

IUPAC Name

pyridin-2-yl-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O/c27-19(15-5-1-3-7-20-15)26-11-9-25(10-12-26)18-13-17(22-14-23-18)24-16-6-2-4-8-21-16/h1-8,13-14H,9-12H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEKFLUSGCFASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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